(1S)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine

Description

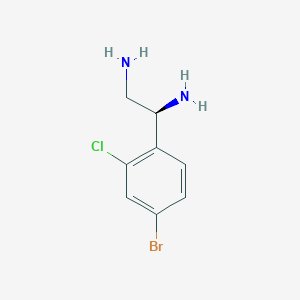

(1S)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine is a chiral diamine derivative featuring a bromo and chloro substituent on the phenyl ring at the 4- and 2-positions, respectively (Figure 1).

Properties

Molecular Formula |

C8H10BrClN2 |

|---|---|

Molecular Weight |

249.53 g/mol |

IUPAC Name |

(1S)-1-(4-bromo-2-chlorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H10BrClN2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1 |

InChI Key |

DLXKPEYJCLWYDG-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Br)Cl)[C@@H](CN)N |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-chlorobenzene.

Reaction with Ethylenediamine: The starting material is reacted with ethylenediamine under controlled conditions to introduce the ethane-1,2-diamine moiety.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce new functional groups into the molecule.

Scientific Research Applications

Chemical Properties and Structure

The compound features a bromo and a chloro substituent on a phenyl ring, linked to an ethane-1,2-diamine moiety. Its molecular formula is , with a molecular weight of approximately 249.53 g/mol. The presence of halogen atoms enhances its reactivity, making it suitable for diverse chemical transformations.

Medicinal Chemistry Applications

Potential Therapeutic Uses:

- Lead Compound for Drug Development: Due to its structural characteristics, (1S)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine serves as a lead compound in the development of new pharmaceuticals. Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial and anticancer effects.

- Enzyme Inhibition Studies: The compound has been investigated for its potential as an inhibitor of fatty acid amide hydrolase (FAAH), which is implicated in pain and inflammation pathways. Such studies highlight its relevance in pain management therapies .

Case Study: Anticonvulsant Activity

A study on structurally related compounds demonstrated that modifications to the ethane-1,2-diamine moiety can enhance anticonvulsant activity. This suggests that this compound could be explored further for treating epilepsy .

Polymer Chemistry:

Research has indicated potential uses of this compound in polymer synthesis. Its ability to form cross-linked structures can enhance the mechanical properties of polymers used in coatings and adhesives .

Case Study: Polymer Modification

In experiments involving polymer blends, the incorporation of diamines like this compound improved thermal stability and mechanical strength. This demonstrates its utility in developing advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The bromine and chlorine atoms play a crucial role in determining the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Key structural analogs differ in halogen substitution patterns or stereochemistry, impacting electronic, steric, and biological properties:

<sup>a</sup> ClogP values estimated from analogs ; <sup>b</sup> Predicted using substituent contributions.

Key Observations:

- Positional Isomerism : The 5-bromo-2-chloro isomer may exhibit altered electronic effects due to bromine’s para vs. meta positioning, affecting receptor binding or metabolic stability.

- Piperazine Derivatives : Piperazine-2,3-diones with lipophilic substituents (ClogP >2) show enhanced anthelmintic activity, suggesting that the target compound’s diamine scaffold could serve as a precursor for bioactive heterocycles.

Physicochemical Properties

- Lipophilicity: The bromo and chloro substituents increase ClogP compared to non-halogenated analogs, aligning with trends in piperazine derivatives .

Biological Activity

(1S)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine is an organic compound notable for its unique structural features, including a bromo and a chloro substituent attached to a phenyl ring and linked to an ethane-1,2-diamine moiety. This compound has garnered attention in various biological research fields due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Structural Characteristics

The molecular formula of this compound is C8H10BrClN2, with a molecular weight of approximately 249.53 g/mol. Its stereochemistry is significant as it influences the compound's reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C8H10BrClN2 |

| Molecular Weight | 249.53 g/mol |

| Stereochemistry | (1S) configuration |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of halogen substituents enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The ethane-1,2-diamine moiety facilitates hydrogen bonding and other interactions that stabilize its binding to target molecules.

Biological Evaluation

Recent studies have explored the compound's potential in several biological assays:

- Antimicrobial Activity : The compound has shown promising results against various pathogenic bacteria. In vitro assays demonstrated its effectiveness against both Gram-positive and Gram-negative strains, indicating a broad spectrum of antimicrobial activity .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Its structural features allow for effective interaction with DNA and key cellular proteins involved in cancer progression .

Case Studies

Several case studies illustrate the compound's biological activities:

- Antimicrobial Testing : In a study evaluating the antimicrobial efficacy of halogenated compounds, this compound demonstrated significant inhibition of bacterial growth compared to control groups. The mechanism was linked to disruption of bacterial cell membranes .

- Cancer Cell Line Studies : In vitro experiments using human cancer cell lines revealed that the compound effectively reduced cell viability. The study highlighted its potential as a lead candidate for further development in cancer therapeutics.

Computational Studies

Computational modeling and docking studies have been employed to predict the binding interactions between this compound and its biological targets. These studies suggest that the compound binds effectively to active sites on enzymes involved in cancer metabolism and microbial resistance pathways .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (1S)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine with high enantiomeric excess?

- Methodology : Enantioselective synthesis can be achieved via chiral resolution or asymmetric catalysis. For example, chiral auxiliaries or transition metal catalysts (e.g., Ru-BINAP complexes) can induce stereocontrol during reductive amination or nucleophilic substitution steps. The use of enantiomerically pure starting materials, as demonstrated in related diamines (e.g., (1S,2S)-diphenylethylenediamine), ensures high enantiomeric excess (ee) .

- Key Considerations : Monitor racemization risks during acidic/basic conditions using chiral HPLC or polarimetry.

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure and purity?

- Methodology :

- NMR : and NMR can resolve substituent effects (e.g., bromo and chloro groups). For example, aromatic protons in bromo-chloro-substituted phenyl rings show distinct splitting patterns (e.g., δ 7.18–7.24 ppm for bromoaryl systems) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHBrClN, MW 265.55).

- Chiral Analysis : Chiral HPLC with a cellulose-based column separates enantiomers, validated via comparison with racemic mixtures .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction parameters to minimize racemization during synthesis?

- Methodology : Apply DoE to assess factors like temperature, solvent polarity, and catalyst loading. For instance, a central composite design (CCD) can model interactions between variables. Studies on flow-chemistry optimizations (e.g., diphenyldiazomethane synthesis) highlight the use of statistical software (e.g., JMP, Minitab) to predict optimal conditions .

- Case Study : Elevated temperatures (>80°C) may increase racemization; polar aprotic solvents (e.g., DMF) could stabilize intermediates. Validate via real-time ee monitoring .

Q. How to resolve contradictions between observed and predicted reactivity in cross-coupling reactions involving this diamine?

- Methodology :

- Steric/Electronic Analysis : The 4-bromo-2-chlorophenyl group may hinder coupling (e.g., Buchwald-Hartwig) due to steric bulk. Compare with less hindered analogs (e.g., 4-bromophenyl derivatives) .

- Mechanistic Probes : Use DFT calculations to map transition states or employ kinetic isotope effects (KIEs) to identify rate-limiting steps.

- Data Reconciliation : If reactivity is lower than predicted, consider alternative ligands (e.g., XPhos) or microwave-assisted protocols to enhance activation .

Q. What factors influence the compound’s stability under varying storage conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.